molecular formula C21H37N9O5 B173817 Vialox Peptide(Pentapeptide-3)

Vialox Peptide(Pentapeptide-3)

Cat. No.: B173817
M. Wt: 495.6 g/mol
InChI Key: BYWJFRMLHFQWSR-AJNGGQMLSA-N
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Description

Pentapeptide-3 (acetate), also known as Glycyl-L-prolyl-L-arginyl-L-prolyl-L-alaninamide acetate, is a synthetic peptide with the sequence Gly-Pro-Arg-Pro-Ala-NH2. It is commonly used in the cosmetic industry for its anti-aging properties. This peptide is derived from the venom of the temple viper (Tropidolaemus wagleri) and acts as an antagonist of nicotinic acetylcholine receptors .

Scientific Research Applications

Pentapeptide-3 (acetate) has a wide range of scientific research applications:

Mechanism of Action

Pentapeptide-3 (acetate) exerts its effects by acting as an antagonist of nicotinic acetylcholine receptors. By blocking these receptors, it prevents the transmission of nerve signals that lead to muscle contraction. This results in muscle relaxation and a reduction in the appearance of wrinkles. The molecular targets include the nicotinic acetylcholine receptors on the post-synaptic membrane .

Future Directions

In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing . Well-known and documented peptides like Vialox Peptide(Pentapeptide-3) are still under research to obtain more details on their effectiveness, and for the development of new treatments .

Biochemical Analysis

Biochemical Properties

Vialox Peptide acts as an acetylcholine (ACh) competitive antagonist, blocking the membrane’s receptors and leaving a curare-like effect . This action mimics the effect of curare, a natural paralytic agent used by aborigines of Central and South America . By blocking acetylcholine receptors, Vialox Peptide inhibits the release of sodium ions at the post-synaptic membrane, preventing muscle contraction .

Cellular Effects

Vialox Peptide has a significant impact on cellular processes, particularly in the context of skin cells. It smooths expression lines and deep wrinkles by relaxing facial muscles and lessening contractions . It has been extensively tested and is believed to be safe for topical cosmetic applications . It is an effective alternative to Botox® injections for crow’s feet, forehead, and nasolabial fold expression wrinkles .

Molecular Mechanism

The molecular mechanism of Vialox Peptide involves its role as an acetylcholine (ACh) competitive antagonist . By binding to acetylcholine receptors, it blocks the release of sodium ions at the post-synaptic membrane, preventing muscle contraction . This mechanism is similar to the action of Botox, but Vialox Peptide is used in topical applications .

Temporal Effects in Laboratory Settings

While specific temporal effects of Vialox Peptide in laboratory settings are not widely reported, it has been noted that the peptide has been extensively tested and is believed to be safe for topical cosmetic applications .

Dosage Effects in Animal Models

Specific dosage effects of Vialox Peptide in animal models are not widely reported. It has been noted that Vialox Peptide may potentially reduce average skin roughness by 11% and relief by 8% . These effects were observed in approximately 60% and 47% of the animal subjects examined .

Metabolic Pathways

The specific metabolic pathways that Vialox Peptide is involved in are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with pathways involving acetylcholine .

Transport and Distribution

The specific transport and distribution mechanisms of Vialox Peptide within cells and tissues are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with cellular components involved in acetylcholine signaling .

Subcellular Localization

The specific subcellular localization of Vialox Peptide is not widely reported. Given its role as an acetylcholine (ACh) competitive antagonist, it is likely to be localized at the post-synaptic membrane where it can interact with acetylcholine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentapeptide-3 (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid, alanine, is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (arginine, proline, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of Pentapeptide-3 (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Pentapeptide-3 (acetate) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the proline residues, leading to the formation of hydroxyproline.

    Reduction: Reduction reactions are less common but can involve the reduction of any oxidized residues.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the arginine residue.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkylating agents for arginine.

Major Products

The major products formed from these reactions include hydroxyproline from oxidation and various substituted peptides depending on the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentapeptide-3 (acetate) is unique due to its specific sequence derived from snake venom and its potent antagonistic effects on nicotinic acetylcholine receptors. This makes it particularly effective in reducing muscle contractions and smoothing wrinkles without the need for injections .

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJFRMLHFQWSR-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Pentapeptide-3 and how does it work?

A1: Pentapeptide-3, also known as Palmitoyl Pentapeptide-3 or Matrixyl®, is a synthetic peptide commonly used in cosmetics for its potential anti-aging effects [, , ]. It's a matrikine, meaning it's a fragment of a larger protein (collagen) that can signal cells to produce more collagen [].

Q2: How does Pentapeptide-3 interact with its target to produce its effects?

A2: While the exact mechanism is still under investigation, research suggests Pentapeptide-3 may stimulate the production of collagen types I and III, as well as other extracellular matrix (ECM) components []. This increased ECM production is thought to improve skin elasticity and reduce the appearance of wrinkles [, , ].

Q3: What is the molecular formula and weight of Pentapeptide-3?

A3: The molecular formula for Palmitoyl Pentapeptide-3 is C38H65N7O8, and its molecular weight is 739.98 g/mol.

Q4: Is there any research on the structure-activity relationship (SAR) of Pentapeptide-3?

A4: Yes, studies have investigated modifications to the Pentapeptide-3 structure. For instance, replacing lysine with arginine in a series of synthesized pentapeptides did not show significant changes in collagen and DNA biosynthesis []. Further research is needed to fully understand the impact of various structural modifications on the peptide's activity.

Q5: What is known about the stability and formulation of Pentapeptide-3?

A5: Pentapeptide-3 is often incorporated into cosmetic formulations like facial masks, essences, and creams [, , ]. Its stability in these formulations can be influenced by factors such as pH, temperature, and the presence of other ingredients. Further research is needed to fully characterize its stability profile and explore formulation strategies for optimal delivery.

Q6: Is there any research on alternative compounds or substitutes for Pentapeptide-3?

A8: While the provided research papers do not focus on alternatives to Pentapeptide-3, other peptides like Acetyl Hexapeptide-3, Palmitoyl Tetrapeptide-7, and various dipeptides and tripeptides are also being explored for their potential anti-aging benefits in cosmetic applications [, , ].

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